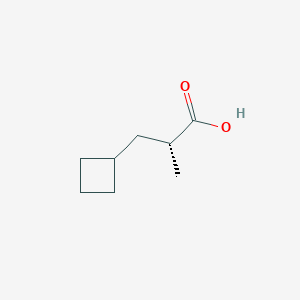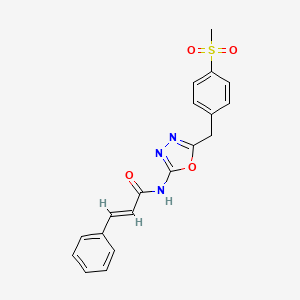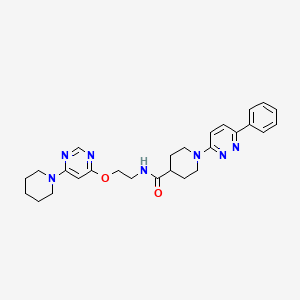![molecular formula C11H13N5S2 B2628029 N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]-N-propylamine CAS No. 478067-24-2](/img/structure/B2628029.png)
N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]-N-propylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]-N-propylamine” is a compound that falls under the category of 1,2,4-triazole derivatives . These derivatives have been found to exhibit a wide range of pharmaceutical properties, including antimicrobial, antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles . The specific synthesis process for “this compound” is not explicitly mentioned in the available literature.Molecular Structure Analysis
1,2,4-Triazole derivatives, including “this compound”, are known to be stable compounds and are difficult to cleave . They act as isosteres of amide, ester, and carboxylic acid . 1,2,4-Triazole exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the former being more stable .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives are diverse and depend on the specific substituents present in the molecule. For instance, bromine derivatives with a large electron-withdrawing group showed good inhibitory activity against urease .Aplicaciones Científicas De Investigación
Anticancer Activity
Compounds related to N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]-N-propylamine have shown promising results in anticancer research. For instance, studies have synthesized compounds like 5-ylidene-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ones and found them to exhibit potent anticancer activity against a variety of human cancer cell lines, including renal cancer, leukemia, colon cancer, breast cancer, and melanoma (Lesyk et al., 2007).
Synthesis of Spiro Compounds
Another area of research involves the diastereoselective synthesis of spiro compounds such as spiro[pyrrolo[2,1-b][1,3]benzothiazole-3,5′-[1,3]thiazolo[3,2-b][1,2,4]triazol]-6′-ones. These compounds, created via cycloaddition reactions, have been thoroughly characterized and add to the chemical knowledge of complex molecular structures (Zeng et al., 2018).
Antibacterial and Antifungal Applications
Compounds structurally related to this compound have also been investigated for their antimicrobial properties. Various synthesized derivatives have been tested for antibacterial and antifungal activities against a range of microorganisms, showing potential as antimicrobial agents (Taha, 2008).
Pharmaceutical Applications
Further research into derivatives of 1,2,4-triazole and 1,3,4-thiadiazole, structurally similar to the compound , has been conducted to explore their antidepressant profiles. These studies contribute to the understanding of how such compounds can cross the blood-brain barrier and potentially develop antidepressant activity, comparable to existing drugs like imipramine (Varvaresou et al., 1998).
Mecanismo De Acción
Target of Action
Compounds with similar thiazole and triazole structures have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It is known that thiazole derivatives can interact with various biological targets due to their ability to form hydrogen bonds, which can lead to specific interactions with different target receptors .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biological pathways due to their diverse pharmacological activities .
Pharmacokinetics
Thiazole compounds are generally known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The solubility of thiazole compounds in various solvents suggests that their action may be influenced by the chemical environment .
Direcciones Futuras
The future directions for research on 1,2,4-triazole derivatives, including “N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]-N-propylamine”, involve the development of novel potential drug candidates with better efficacy and selectivity . This includes the design of novel hybrids with a broader spectrum based on the molecular hybridization approach .
Propiedades
IUPAC Name |
4-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-N-propyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5S2/c1-3-4-12-10-15-8(5-17-10)9-7(2)16-11(18-9)13-6-14-16/h5-6H,3-4H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDZFJMZMFZFKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=CS1)C2=C(N3C(=NC=N3)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

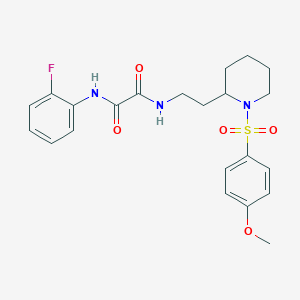
![4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2627948.png)
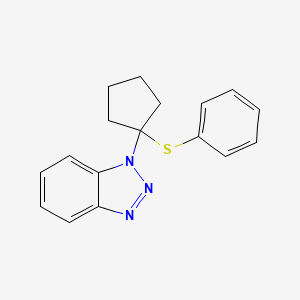
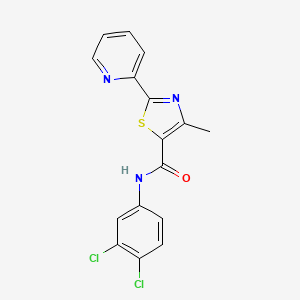



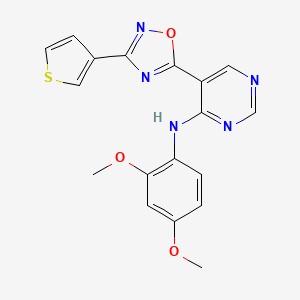
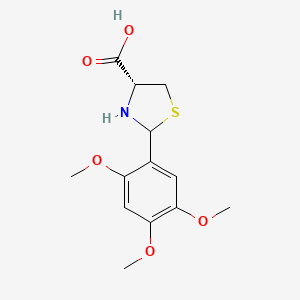
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2627960.png)
